4-Oxaspiro[2.5]octan-6-one

Lipophilicity Drug-likeness Physicochemical profiling

4-Oxaspiro[2.5]octan-6-one (CAS 1412808-24-2) is a saturated oxa-spirocyclic ketone with the molecular formula C₇H₁₀O₂ and molecular weight 126.15 g·mol⁻¹, incorporating a cyclopropane ring spiro-fused to a tetrahydropyran-4-one scaffold. It is supplied by multiple vendors at ≥95–98% purity and is stored at 2–8°C under dry, sealed conditions.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B11762801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxaspiro[2.5]octan-6-one
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC2(CC2)OCC1=O
InChIInChI=1S/C7H10O2/c8-6-1-2-7(3-4-7)9-5-6/h1-5H2
InChIKeyCLKWPBXLGJRDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxaspiro[2.5]octan-6-one (CAS 1412808-24-2): Physicochemical Baseline and Spirocyclic Ketone Positioning for Informed Procurement


4-Oxaspiro[2.5]octan-6-one (CAS 1412808-24-2) is a saturated oxa-spirocyclic ketone with the molecular formula C₇H₁₀O₂ and molecular weight 126.15 g·mol⁻¹, incorporating a cyclopropane ring spiro-fused to a tetrahydropyran-4-one scaffold . It is supplied by multiple vendors at ≥95–98% purity and is stored at 2–8°C under dry, sealed conditions . The compound belongs to the broader class of oxa-spirocycles, which have been systematically characterised as exhibiting up to 40-fold higher aqueous solubility and ca. one log-unit lower lipophilicity (Δlog D₇.₄ ≈ 1) compared with their purely carbocyclic spirocyclic counterparts [1]. This compound is structurally distinct from the more common non-oxa analog spiro[2.5]octan-6-one (CAS 15811-21-9; C₈H₁₂O, MW 124.18) by virtue of the oxygen atom inserted into the tetrahydropyran ring, which modulates several key physicochemical parameters relevant to drug-discovery and chemical-probe development workflows.

Why 4-Oxaspiro[2.5]octan-6-one Cannot Be Interchanged with Spiro[2.5]octan-6-one or Positional Oxa-Isomers in Discovery Programs


Substituting 4-Oxaspiro[2.5]octan-6-one with the non-oxa congener spiro[2.5]octan-6-one or a positional oxa-isomer such as 5-oxa-spiro[2.5]octan-8-one introduces measurable shifts in lipophilicity, polar surface area, and acid/base character that propagate into altered solubility, permeability, and off-target profiles [1]. Systematic studies by Fominova et al. (2021) established that inserting one oxygen atom into a saturated spirocyclic framework lowers log D₇.₄ by approximately one unit and can raise kinetic aqueous solubility by up to 40-fold relative to the carbocyclic parent; these effects are not interchangeable across different oxygen-regioisomers or ring sizes [2]. Consequently, treating 4-Oxaspiro[2.5]octan-6-one as a generic “spirocyclic ketone building block” without accounting for the specific position of the ether oxygen risks compromising solubility-limited absorption, clearance prediction, and structure–activity relationship (SAR) interpretability in lead-optimization campaigns.

Quantitative Comparator Evidence for 4-Oxaspiro[2.5]octan-6-one: LogP, TPSA, Solubility, pKa, and Lead-Likeness Benchmarks


LogP Reduction of ~1.01 Units Relative to the Carbocyclic Spiro[2.5]octan-6-one Analog

The computed LogP of 4-Oxaspiro[2.5]octan-6-one is 0.8985 (ChemScene, ACD/Labs algorithm) , compared with a LogP of 1.90970 for the direct non-oxa analog spiro[2.5]octan-6-one (MolBase, ACD/LogP) . This represents a ΔLogP of approximately −1.01, consistent with the class-level observation by Fominova et al. that oxa-spirocycles exhibit Δlog D₇.₄ ≈ −1 relative to common spirocycles [1]. For context, the purely hydrocarbon spiro[2.5]octane scaffold has a reported LogP of 2.73–3.77, underscoring the progressive lipophilicity reduction with oxygen incorporation .

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Increase of 9.23 Ų Over the Carbocyclic Analog

4-Oxaspiro[2.5]octan-6-one has a computed TPSA of 26.3 Ų, approximately 54% higher than the 17.07 Ų recorded for spiro[2.5]octan-6-one . This increase is driven by the ether oxygen acting as a second hydrogen-bond acceptor (H_Acceptors = 2 vs. 1 for the non-oxa analog). Positional isomer 5-oxa-spiro[2.5]octan-8-one also shows a TPSA of 26.3 Ų, indicating that the total oxygen count, rather than its exact ring position, predominantly governs TPSA within this scaffold class, though the LogP of 5-oxa-spiro[2.5]octan-8-one is slightly lower (0.756 vs. 0.8985), showing that regioisomeric positioning does fine-tune lipophilicity [1].

Polar surface area Membrane permeability Bioavailability prediction

Class-Level Kinetic Aqueous Solubility Enhancement of up to 40-Fold vs. Carbocyclic Spirocycles

Fominova et al. (2021) measured kinetic aqueous solubility (50 mM phosphate buffer, pH 7.4) for matched oxa-spirocyclic vs. carbocyclic spirocyclic model amides. Oxa-spirocyclic compound 67 showed 360 μM solubility vs. 9 μM for its carbocyclic counterpart 66, representing a ~40-fold enhancement [1]. Across three matched pairs (66/67, 69/70, 72/73), the oxa-spirocyclic variants consistently exhibited 5- to 40-fold higher solubility and a Δlog D₇.₄ of approximately −1 (e.g., 66: log D 4.5, sol. 9 μM vs. 67: log D 3.6, sol. 360 μM) [1]. While 4-Oxaspiro[2.5]octan-6-one itself was not among the specific derivatives tested, the oxa-spiro[2.5]octane core topology is directly encompassed by this study, and the solubility benefit is attributed to the ether oxygen disrupting crystal packing and increasing polarity, a mechanism fully applicable to 4-Oxaspiro[2.5]octan-6-one [1].

Aqueous solubility Bioisostere Formulation

pKa Modulation: ~1-Unit Reduction in Amine Basicity and Carboxylic Acid Acidity vs. Carbocyclic Spiro Analogs

Fominova et al. experimentally determined that incorporation of an ether oxygen into a spirocyclic scaffold shifts the pKa of pendant carboxylic acids downward by ~1 unit (pKa 4.3–4.6 for spirocyclic acids 59–62 vs. 3.4–3.7 for oxa-spirocyclic acids 4d–6d) and reduces the basicity of pendant amines by ~1 unit (pKa of conjugate acid 10.1–10.3 for spirocyclic amines 62·HCl–64·HCl vs. 8.9–9.5 for oxa-spirocyclic amines 4b·HCl–6b·HCl) [1]. Both shifts are attributed to the –I inductive effect of the oxygen atom transmitted through three σ-bonds. For 4-Oxaspiro[2.5]octan-6-one, the ketone carbonyl at position 6 and the ether oxygen at position 4 create similar through-bond inductive effects that would be expected to modulate the pKa of any derivatised functional groups at the spiro centre, distinguishing it from the carbocyclic spiro[2.5]octan-6-one scaffold where such modulation is absent.

pKa Ionization state ADME prediction

Lead-Likeness and Shape Diversity: >96% of Virtual Oxa-Spirocyclic Library in Lead-Like Space, F(sp³) = 0.79

A virtual library of 130 oxa-spirocyclic compounds generated from five representative amine scaffolds (including tetrahydrofuran-type cores structurally analogous to 4-Oxaspiro[2.5]octan-6-one) using standard medicinal chemistry transformations yielded 126/130 compounds (≥96%) within lead-like space (MW < 350; cLogP < 3), with a mean lead-likeness index of 0.68 [1]. The average fraction of sp³-hybridised carbons, F(sp³), was 0.79, which is substantially higher than the average F(sp³) of 0.33 for a random molecule from the ZINC database [1]. The 4-Oxaspiro[2.5]octan-6-one scaffold itself, with zero rotatable bonds between the spiro junction and the ketone, contributes to this three-dimensional character and rigid conformational profile, which has been independently correlated with improved clinical success rates [1].

Lead-likeness Fraction sp³ Library design

Proven In Vivo Translation: Oxa-Spirocyclic Analogues of Terazosin Retain or Surpass Parent Drug Potency with Prolonged Duration

Fominova et al. replaced the tetrahydrofuran ring of the antihypertensive drug terazosin (74) with five oxa-spirocyclic cores (compounds 75–79) and evaluated all compounds in spontaneously hypertensive rats (SHR) at 3 mg·kg⁻¹ p.o. [1]. Oxa-spirocyclic analogues 75, 76, and 78 demonstrated significant systolic blood pressure reduction comparable to terazosin at 15 and 60 min post-dose [1]. Notably, compound 75 (containing a cyclopropane-fused oxa-spirocyclic motif structurally related to 4-Oxaspiro[2.5]octan-6-one) exhibited significantly higher potency than terazosin at 15 min, while compound 78 showed a statistically significant blood-pressure-lowering effect at 120 min—a time point at which terazosin had no significant activity—indicating a prolonged duration of action [1]. This demonstrates that the oxa-spirocyclic scaffold is not merely a passive physicochemical modifier but can actively enhance in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile when incorporated into a bioactive molecule.

In vivo pharmacology Bioisosteric replacement Duration of action

High-Impact Application Scenarios Where 4-Oxaspiro[2.5]octan-6-one Delivers Differentiated Value


Peripheral-Target Drug Discovery Programs Requiring Controlled Lipophilicity and CNS Exclusion

When designing orally bioavailable candidates for peripheral targets (e.g., metabolic, cardiovascular, inflammatory indications), the 4-Oxaspiro[2.5]octan-6-one scaffold offers a LogP approximately one unit lower and a TPSA ~54% higher than the carbocyclic spiro[2.5]octan-6-one analog . This physicochemical profile predicts reduced passive blood–brain barrier permeability compared with the non-oxa congener, making it a rational choice where CNS-mediated side effects must be minimised. The demonstrated in vivo efficacy of oxa-spirocyclic terazosin analogues in hypertensive rats provides a direct translational precedent for cardiovascular indications .

Solubility-Constrained Lead Series Requiring Bioisosteric Replacement Without Molecular Weight Inflation

For lead series where aqueous solubility is the primary developability bottleneck, replacement of a carbocyclic spirocyclic motif with the 4-Oxaspiro[2.5]octan-6-one scaffold can improve kinetic solubility by an estimated 5- to 40-fold without increasing molecular weight—indeed, the oxa-spirocyclic scaffold (C₇H₁₀O₂, MW 126.15) is nearly isosteric with its carbocyclic counterpart (C₈H₁₂O, MW 124.18) . The solubility gain arises from disrupted crystal packing and increased polarity conferred by the ether oxygen, and does not require solubilising appendages that could introduce additional metabolic liabilities .

Combinatorial Library Synthesis and Diversity-Oriented Synthesis (DOS) Leveraging Iodocyclization Methodology

The Fominova et al. (2021) general iodocyclization methodology provides a validated synthetic route to >150 oxa-spirocyclic derivatives bearing a versatile iodide handle at the spiro centre, which can be transformed into amines, alcohols, carboxylic acids, sulfonyl chlorides, nitriles, and other functional groups . For 4-Oxaspiro[2.5]octan-6-one specifically, the ketone at position 6 offers an additional orthogonal functionalisation site (e.g., reductive amination, Grignard addition, olefination) that enables late-stage diversification without competing with spiro-centre modifications . This dual-functionalisation capability makes it a high-value building block for parallel synthesis of lead-like libraries, where the >96% lead-likeness rate of the oxa-spirocyclic chemotype reduces the burden of post-synthesis property triage .

Ionisation-State Tuning for pH-Dependent Solubility and Absorption Optimisation

For programs where the ionisation state of a pendant amine or carboxylic acid derivative is critical to solubility, permeability, or target engagement, the 4-Oxaspiro[2.5]octan-6-one scaffold provides a built-in pKa-shifting mechanism via the –I inductive effect of the ring oxygen. Experimental data show that oxa-spirocyclic amines have a conjugate-acid pKa ~1 unit lower (8.9–9.5) than their carbocyclic counterparts (10.1–10.3), and oxa-spirocyclic carboxylic acids are ~1 pKa unit more acidic (3.4–3.7 vs. 4.3–4.6) . This predictable ~1-unit shift can be exploited to fine-tune the fraction ionised at intestinal or plasma pH without introducing additional heteroatoms that would increase molecular weight or metabolic vulnerability, offering a cleaner design strategy than appending solubilising groups .

Quote Request

Request a Quote for 4-Oxaspiro[2.5]octan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.